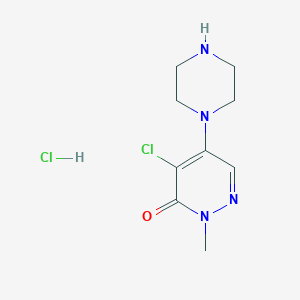

4-chloro-2-methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one hydrochloride

Description

4-Chloro-2-methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one hydrochloride is a pyridazinone derivative characterized by a chlorine atom at position 4, a methyl group at position 2, and a piperazine moiety at position 5. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical applications. Pyridazinones are known for diverse biological activities, including kinase inhibition and receptor modulation. The piperazine group contributes to basicity and hydrogen-bonding capacity, which are critical for target engagement in drug design .

Properties

IUPAC Name |

4-chloro-2-methyl-5-piperazin-1-ylpyridazin-3-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4O.ClH/c1-13-9(15)8(10)7(6-12-13)14-4-2-11-3-5-14;/h6,11H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVQMKIEACKFIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(C=N1)N2CCNCC2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one hydrochloride typically involves multiple steps, starting with the formation of the pyridazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The piperazine group is usually introduced through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.

Substitution: Nucleophiles like amines, alcohols, or halides, polar aprotic solvents.

Major Products Formed:

Oxidation: Various oxidized derivatives depending on the specific conditions.

Reduction: Reduced forms of the compound.

Substitution: Substituted pyridazine derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies, including enzyme inhibition assays and receptor binding studies.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-chloro-2-methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one hydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-chloro-2-methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one hydrochloride are compared below with analogous pyridazinone derivatives:

Table 1: Structural Comparison of Pyridazinone Derivatives

Key Findings

Piperazine vs. Piperidine/Pyrrolidine : The piperazine group in the target compound provides stronger basicity (pKa ~9.5) compared to piperidine (pKa ~11) or pyrrolidine (pKa ~10), enhancing water solubility and ionic interactions with biological targets .

Substituent Effects: Position 2: Methyl substituents (target compound) reduce steric hindrance compared to aryl groups (e.g., 3-chlorophenyl), improving metabolic stability . Position 5: Piperazine derivatives exhibit higher binding affinity to bromodomains (e.g., BPTF) than tetrahydroisoquinoline or methylamino analogs, likely due to hydrogen-bonding with conserved asparagine residues .

Safety and Synthesis :

Biological Activity

4-Chloro-2-methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C11H18ClN5O

- Molecular Weight : 271.75 g/mol

- CAS Number : 1777513-29-7

- Melting Point : 285-290 °C

Antiparasitic Activity

Recent studies have indicated that compounds structurally similar to 4-chloro-2-methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one exhibit significant antiparasitic effects. For instance, derivatives targeting PfATP4, a sodium ATPase in Plasmodium falciparum, have shown promising results. Optimization of these compounds has led to enhanced efficacy against malaria parasites in mouse models, with some achieving a 30% reduction in parasitemia at doses of 40 mg/kg .

Antitumor Activity

The piperazine moiety is often associated with various biological activities, including anticancer properties. Compounds containing piperazine have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. A recent study synthesized several HDAC inhibitors that demonstrated potent anti-leukemic activity, suggesting that similar derivatives of 4-chloro-2-methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one could also possess anticancer properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzyme targets within cells:

-

Inhibition of Enzymatic Pathways :

- Compounds related to 4-chloro-2-methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one have been found to inhibit key metabolic enzymes involved in parasite survival and proliferation.

-

Cell Cycle Arrest :

- Some studies indicate that piperazine derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Q & A

Q. What are the recommended methods for synthesizing 4-chloro-2-methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one hydrochloride, and how can reaction yields be optimized?

The synthesis typically involves coupling piperazine derivatives with halogenated pyridazinone precursors. For example, analogous procedures (e.g., hydrochlorination of free bases using aqueous HCl at elevated temperatures) have achieved yields up to 52.7% under controlled conditions (0–50°C, 2.3 hours) . Optimization strategies include:

- Temperature control : Gradual heating to 50°C ensures solubility and minimizes side reactions.

- Stoichiometric adjustments : Excess HCl (1.0 M aqueous solution) improves protonation efficiency.

- Purification : Recrystallization from polar solvents enhances purity.

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?

Key techniques include:

- NMR : H and C NMR confirm substituent positions and piperazine ring integration.

- X-ray crystallography : Resolves ambiguities in molecular geometry (e.g., bond angles and torsion angles in pyridazinone cores) .

- Mass spectrometry (HRMS) : Validates molecular weight and chloride counterion presence.

Data contradiction resolution : Cross-validate using multiple techniques. For instance, discrepancies in piperazine ring proton signals can be clarified via 2D-COSY NMR or X-ray data .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Emergency procedures : For skin contact, rinse immediately with water; for ingestion, seek medical attention and provide SDS documentation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological activity?

- Molecular docking : Predict binding affinities to target receptors (e.g., serotonin or dopamine receptors) by analyzing piperazine-pyridazinone interactions.

- QSAR studies : Correlate substituent effects (e.g., chloro or methyl groups) with bioactivity using descriptors like logP and polar surface area .

- ADMET prediction : Tools like ACD/Labs Percepta assess solubility and metabolic stability, prioritizing derivatives with favorable pharmacokinetics .

Q. What strategies address contradictions in biochemical assay data, such as unexpected receptor selectivity?

- Assay validation : Confirm receptor binding using orthogonal methods (e.g., radioligand displacement vs. functional cAMP assays).

- Metabolite screening : Test for in situ degradation products that may interfere with results.

- Structural analogs : Compare activity profiles of derivatives (e.g., replacing piperazine with morpholine) to identify critical pharmacophores .

Q. How does the compound’s crystal packing influence its stability and solubility?

- X-ray analysis : The pyridazinone ring’s planar structure and chloride counterion hydrogen-bonding network (e.g., N–H···Cl interactions) enhance crystalline stability .

- Solubility modulation : Co-crystallization with coformers (e.g., succinic acid) disrupts tight packing, improving aqueous solubility.

Methodological Challenges and Solutions

Q. How can researchers resolve low yields in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.